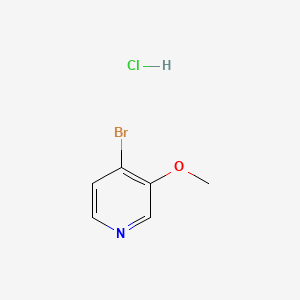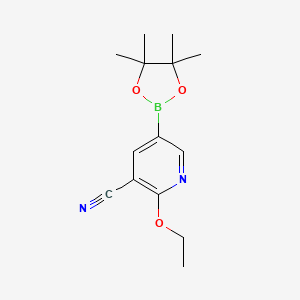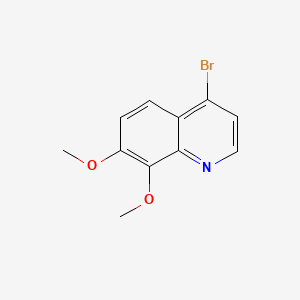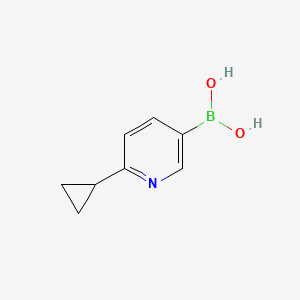
4-Bromo-3-methoxypyridine hydrochloride
Overview
Description
4-Bromo-3-methoxypyridine hydrochloride: is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is typically used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.
Mechanism of Action
Target of Action
It’s known to be used as a reagent in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 4-Bromo-3-methoxypyridine hydrochloride likely acts as an electrophile . The bromine atom in the compound can be replaced by a nucleophile in a reaction catalyzed by a transition metal, typically palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling, the compound can be used to form carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of this compound is the formation of new organic compounds via the formation of carbon-carbon bonds . The exact molecular and cellular effects would depend on the specific reaction conditions and the compounds it’s reacted with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and the presence of other compounds or catalysts . For example, in Suzuki-Miyaura cross-coupling reactions, the presence of a palladium catalyst and a base is required .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-3-methoxypyridine hydrochloride are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, typically through covalent bonding .
Cellular Effects
Brominated compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxypyridine hydrochloride can be achieved through several methods. One common method involves the bromination of 3-methoxypyridine using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-3-methoxypyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions followed by purification processes to obtain the desired product with high purity. The compound is typically stored in a refrigerator to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions catalyzed by transition metals, such as palladium.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products:
Carbon-Carbon Bond Formation: The major products of Suzuki-Miyaura coupling are biaryl compounds.
Substituted Pyridines: Products of nucleophilic substitution include various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Bromo-3-methoxypyridine hydrochloride is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.
Biology and Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. It is used to create molecules with potential therapeutic effects.
Comparison with Similar Compounds
4-Bromo-3-methylpyridine hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.
4-(Bromomethyl)pyridine hydrobromide: Contains a bromomethyl group instead of a bromine atom.
Uniqueness: 4-Bromo-3-methoxypyridine hydrochloride is unique due to its methoxy group, which can influence the electronic properties of the pyridine ring and affect its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
4-bromo-3-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMARTLPJIOTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671973 | |
| Record name | 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209335-53-4 | |
| Record name | 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)



![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)



